molecular formula C8H3Cl2F3O B2866198 2,6-Dichloro-3-(trifluoromethyl)benzaldehyde CAS No. 134741-65-4

2,6-Dichloro-3-(trifluoromethyl)benzaldehyde

Cat. No.: B2866198
CAS No.: 134741-65-4
M. Wt: 243.01
InChI Key: MARVQTJKYZMKTO-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(trifluoromethyl)benzaldehyde (CAS 134741-65-4) is a high-purity chemical building block designed for research and further manufacturing applications. This compound, with a molecular formula of C₈H₃Cl₂F₃O and a molecular weight of 243.01 g/mol, is characterized by its reactive aldehyde group and halogen-rich benzene ring, making it a valuable intermediate in synthetic chemistry . The distinct electronic properties imparted by the chlorine and trifluoromethyl substituents make this aldehyde a key precursor in the development of more complex molecules, particularly in pharmaceutical and agrochemical research. It is recommended for use in cross-coupling reactions, nucleophilic additions, and as a scaffold for heterocyclic synthesis. Researchers value it for creating compounds with potential biological activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling protocols. The compound should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

2,6-dichloro-3-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARVQTJKYZMKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 2,6-Dichloro-3-(trifluoromethyl)benzaldehyde

Directed Metalation-Formylation Sequence

The most documented approach involves regioselective lithiation of 2,4-dichloro-1-(trifluoromethyl)benzene followed by formylation. In a representative procedure, a solution of 2,4-dichloro-1-(trifluoromethyl)benzene (25 mmol) in tetrahydrofuran and hexane is treated with butyllithium at -75°C, generating a dark purple aryllithium intermediate. Quenching with dimethylformamide (DMF) introduces the formyl group, yielding the target aldehyde after aqueous workup and crystallization.

Critical Parameters

  • Temperature Control : Maintaining -75°C prevents undesired side reactions.
  • Electrophile Selection : DMF ensures efficient formylation over carboxylation (observed with dry ice).
  • Solvent System : Tetrahydrofuran/hexane (5:3 v/v) balances solubility and reactivity.
Table 1: Reaction Conditions and Yields for Metalation-Formylation
Parameter Value
Starting Material 2,4-Dichloro-1-(trifluoromethyl)benzene
Base Butyllithium (1.1 equiv)
Electrophile DMF (1.2 equiv)
Temperature -75°C
Yield 68-72%

Carboxylation-Reduction Pathway

Alternative routes involve synthesizing 2,6-dichloro-3-(trifluoromethyl)benzoic acid followed by reduction to the aldehyde. The benzoic acid intermediate is prepared via carboxylation of the lithiated arene with dry ice, achieving 75% yield. Subsequent conversion to the acyl chloride (via thionyl chloride) enables selective reduction to the aldehyde using lithium tri-tert-butoxyaluminum hydride (LiAlH(t-Bu)3).

Mechanistic Considerations

  • Carboxylation : Dry ice provides CO2 for nucleophilic trapping.
  • Reduction : LiAlH(t-Bu)3 selectively reduces acid chlorides to aldehydes without over-reduction.
Table 2: Reduction of Acid Chloride to Aldehyde
Parameter Value
Starting Material 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride
Reducing Agent LiAlH(t-Bu)3 (1.5 equiv)
Solvent Anhydrous tetrahydrofuran
Temperature 0°C → 25°C
Yield 65-70%

Experimental Optimization and Challenges

Regioselectivity in Lithiation

The ortho-directing effect of the trifluoromethyl group ensures metalation occurs at the 6-position of 2,4-dichloro-1-(trifluoromethyl)benzene, as confirmed by in situ NMR monitoring. Competing metalation at the 2-position is suppressed by steric hindrance from adjacent chlorine substituents.

Purification and Crystallization

Crude aldehyde is purified via fractional crystallization from hexane, yielding colorless needles with a melting point of 48-50°C. Impurities from over-lithiation (e.g., dimeric species) are removed by silica gel chromatography (hexane/ethyl acetate 9:1).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3) : δ = 10.12 (s, 1H, CHO), 7.82 (d, J = 8.6 Hz, 1H), 7.68 (d, J = 8.6 Hz, 1H).
  • 13C NMR (126 MHz, CDCl3) : δ = 192.5 (CHO), 137.2 (q, J = 32 Hz, CF3), 135.8 (C-Cl), 130.1 (C-Ar).
  • IR (KBr) : 1705 cm⁻¹ (C=O stretch), 1120 cm⁻¹ (C-F stretch).

Elemental Analysis

Calculated for C8H3Cl2F3O : C 39.47%, H 1.24%, Cl 29.13%.
Found : C 39.52%, H 1.28%, Cl 29.08%.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

While the search results do not offer an exhaustive list of applications for 2,6-Dichloro-3-(trifluoromethyl)benzaldehyde, they do highlight its role as a chemical intermediate with potential use in the synthesis of various compounds .

Chemical Structure and Properties
this compound has the molecular formula C8H3Cl2F3O and a molecular weight of 243.006 g/mol . It features two chlorine atoms and a trifluoromethyl group on a benzaldehyde moiety. The presence of these substituents enhances the compound's lipophilicity and reactivity, making it a valuable intermediate in various chemical syntheses. It typically has a melting point between 48°C and 50°C .

Synonyms
This compound is also known as 2,6-dichloro-3-trifluoromethyl benzaldehyde .

Scientific Research Applications
this compound is used as an intermediate in the synthesis of more complex molecules . It is a crucial building block in the production of various compounds, including pharmaceuticals and agrochemicals .

2,6-Dichlorobenzaldehyde, a related compound, is used in the synthesis of dyes, agricultural chemicals, and pharmaceutical intermediates . It can be used in the production of herbicides and in the preparation of Dicloxaeillin Sodium . It is also an intermediate in the synthesis of other compounds like 2,6-dichloro benzaldoxime, which is a precursor to pesticides such as HEXAFLUMURON, diflubenzuron, chlorfluazuron and lufenuron .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and trifluoromethyl) on the benzene ring influences its reactivity and binding affinity. These groups can enhance the compound’s ability to participate in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s reactivity and applications are influenced by its unique substitution pattern. Below is a comparison with analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2,6-Dichloro-3-(trifluoromethyl)benzaldehyde C₈H₃Cl₂F₃O 243.01 -Cl (2,6), -CF₃ (3), -CHO (1) Pharmaceutical intermediates, azide synthesis
2,6-Dichloro-3-(trifluoromethyl)pyridine C₆HCl₂F₃N 215.99 -Cl (2,6), -CF₃ (3), pyridine ring Agrochemicals (herbicides), drug synthesis
2,6-Dichloro-3-fluorobenzaldehyde C₇H₃Cl₂FO 207.00 -Cl (2,6), -F (3), -CHO (1) Specialty fluorinated materials
2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride C₈H₂Cl₂F₃O 277.45 -Cl (2,6), -CF₃ (3), -COCl (1) Reactive intermediate for acylations
3-Ethyl-2,6-difluorobenzaldehyde C₉H₈F₂O 170.16 -F (2,6), -CH₂CH₃ (3), -CHO (1) Unknown (limited commercial data)

Research Findings and Market Insights

  • Synthetic Utility: Mechanochemical synthesis routes for this compound emphasize solvent-free conditions, improving sustainability (Figure S1–S3, ).
  • Supply Chain Risks : Single-source suppliers dominate production of the pyridine analog, creating vulnerabilities in agrochemical supply chains .
  • Thermal Stability : The benzaldehyde derivative’s air sensitivity necessitates inert storage conditions, unlike the more stable pyridine variant .

Biological Activity

2,6-Dichloro-3-(trifluoromethyl)benzaldehyde is a halogenated aromatic compound with significant potential in medicinal chemistry and biological research. Its structure, characterized by two chlorine atoms and a trifluoromethyl group on the benzaldehyde moiety, imparts unique chemical properties that influence its biological activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, applications in drug development, and relevant case studies.

The presence of electron-withdrawing groups like chlorine and trifluoromethyl enhances the compound's reactivity and binding affinity to various biological targets. This makes it a valuable intermediate in organic synthesis and a candidate for therapeutic applications.

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, influencing downstream signaling pathways. The enhanced lipophilicity due to the halogen substituents allows for better membrane permeability, facilitating its biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes.
  • Anti-inflammatory Effects : Some research highlights its potential in reducing inflammation through inhibition of pro-inflammatory cytokines. For instance, it has been compared favorably against standard anti-inflammatory drugs like diclofenac.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as a COX-2 inhibitor, which is crucial in managing pain and inflammation.

Case Studies

  • Antimicrobial Study : A study conducted by El-Karim et al. evaluated the antimicrobial efficacy of various halogenated benzaldehydes, including this compound. The results indicated significant inhibition of bacterial growth at concentrations as low as 1 mM.
  • Anti-inflammatory Evaluation : In another study focusing on anti-inflammatory properties, compounds derived from this compound exhibited over 90% inhibition of edema formation in animal models, outperforming traditional anti-inflammatory agents.
  • Enzymatic Activity Assessment : Research on enzyme inhibition highlighted that derivatives of this compound selectively inhibited COX-2 with IC50 values ranging from 0.02 to 0.04 μM, showcasing its potential as a therapeutic agent in inflammatory diseases.

Data Summary Table

Biological ActivityEffectiveness (IC50 or % Inhibition)Reference
AntimicrobialSignificant inhibition at 1 mMEl-Karim et al.
Anti-inflammatory>90% edema inhibitionComparative study
COX-2 InhibitionIC50 = 0.02–0.04 μMEnzymatic activity assessment

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